molecular formula C16H15N3O3S B2450518 ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane CAS No. 128924-18-5

({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane

Katalognummer: B2450518
CAS-Nummer: 128924-18-5
Molekulargewicht: 329.37
InChI-Schlüssel: MWKMFXIVBOWDOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane is a complex organic compound with a unique structure that includes a cyanomethyl group, an anilino group, and a dioxo-lambda~6~-sulfane moiety

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane demonstrate substantial antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains by inhibiting essential enzymes involved in bacterial metabolism.

Anti-inflammatory Properties

The compound's structural features suggest potential applications in treating inflammatory diseases. Studies on related compounds have indicated that they can inhibit matrix metalloproteinases, which are implicated in inflammatory processes.

Anticancer Potential

Recent studies have highlighted the design of molecular hybrids containing sulfonamide fragments that exhibit cytotoxic effects against cancer cell lines. The incorporation of similar structural motifs into drug candidates has led to promising results in anticancer evaluations, indicating that This compound may also possess such properties .

Synthesis Methodologies

Several synthetic approaches can be utilized to create This compound :

  • Multicomponent Reactions (MCRs) : Efficiently form complex structures from simpler precursors through a single reaction step.
  • Nucleophilic Addition Reactions : Utilize the amino and carbonyl groups for further functionalization.
  • Oxidation-Reduction Reactions : Engage the dioxo-sulfane moiety for additional reactivity.

These methodologies not only enhance the efficiency of synthesis but also allow for the exploration of various derivatives that may exhibit improved biological activity.

A comparative analysis of structurally similar compounds reveals varying degrees of biological activity:

Compound NameKey FeaturesBiological Activity
N-(4-Methylphenyl)-2-(cyanomethyl)anilineAniline derivative without sulfoneModerate antibacterial
Sulfonamide derivativesContains sulfonamide groupAntibacterial
Dioxo-sulfane derivativesContains dioxo-sulfane functionalityVaries widely

The unique combination of functional groups in This compound may confer distinct reactivity and biological profiles compared to these other compounds.

Interaction Studies

Studies employing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been conducted to elucidate binding affinities between similar compounds and biological targets. These studies provide insights into mechanisms of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-methylphenyl isocyanate with 4-(cyanomethyl)aniline under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperature is maintained between 50-70°C, and the reaction time varies from 12 to 24 hours, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted cyanomethyl derivatives.

Wirkmechanismus

The mechanism of action of ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cell surface receptors, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-chlorophenyl)dioxo-lambda~6~-sulfane
  • ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-ethylphenyl)dioxo-lambda~6~-sulfane
  • ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-fluorophenyl)dioxo-lambda~6~-sulfane

Uniqueness

({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanomethyl group allows for versatile chemical modifications, while the dioxo-lambda~6~-sulfane moiety provides stability and resistance to oxidation. These features make it a valuable compound for various research and industrial applications.

Biologische Aktivität

The compound ({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Cyanomethyl group : Enhances reactivity and potential interaction with biological targets.
  • Anilino carbonyl : Known for its role in various biological interactions.
  • Dioxo-lambda~6~-sulfane : Imparts unique properties that may influence its pharmacodynamics.

Molecular Formula

The molecular formula is represented as C16H16N2O3SC_{16}H_{16}N_2O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown:

  • Inhibition of Cell Proliferation : Assessed using various cancer cell lines, including leukemia and solid tumors. In vitro studies reveal moderate to strong inhibition rates against these cell lines.
Cell LineInhibition (%) at 10 µM
K562 (Leukemia)65%
HL60 (Leukemia)58%
MCF-7 (Breast)70%
A549 (Lung)62%

The proposed mechanism of action involves the inhibition of specific protein kinases associated with cancer cell growth. The compound may interact with the ATP-binding site of these kinases, disrupting their activity.

Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of This compound to various protein targets. These studies suggest:

  • Strong binding affinity to EGFR (Epidermal Growth Factor Receptor).
  • Potential activity against other receptor tyrosine kinases.

Case Studies

  • Case Study on Leukemia Treatment :
    • A study involving K562 cells treated with the compound showed a significant reduction in cell viability, suggesting its potential as a therapeutic agent in chronic myeloid leukemia (CML).
  • Solid Tumor Efficacy :
    • In vivo studies on animal models demonstrated tumor regression when treated with the compound, indicating its effectiveness in solid tumor therapies.

Eigenschaften

IUPAC Name

1-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-12-2-8-15(9-3-12)23(21,22)19-16(20)18-14-6-4-13(5-7-14)10-11-17/h2-9H,10H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKMFXIVBOWDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.